Cas no 1805972-69-3 (6-Cyano-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile)

6-Cyano-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Cyano-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile
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- Inchi: 1S/C10H7F2N3/c1-6-8(2-3-13)9(10(11)12)4-7(5-14)15-6/h4,10H,2H2,1H3
- InChI Key: NDBVLAUGIBHKGP-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C#N)N=C(C)C=1CC#N)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 311
- XLogP3: 1.6
- Topological Polar Surface Area: 60.5
6-Cyano-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029041429-1g |
6-Cyano-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile |
1805972-69-3 | 97% | 1g |
$1,475.10 | 2022-04-01 |
6-Cyano-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile Related Literature
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
Additional information on 6-Cyano-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile
6-Cyano-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile (CAS No. 1805972-69-3): A Versatile Building Block in Modern Chemistry
6-Cyano-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile (CAS No. 1805972-69-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyridine derivative features unique structural motifs including a cyano group, difluoromethyl substituent, and acetonitrile moiety, making it a valuable intermediate for drug discovery and material science applications.
The molecular structure of 6-Cyano-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile combines several pharmacophoric elements that are particularly relevant in contemporary medicinal chemistry. The difluoromethyl group has become increasingly important in drug design due to its ability to modulate lipophilicity and metabolic stability – key considerations in the development of kinase inhibitors and central nervous system (CNS) drugs. Researchers are particularly interested in how this compound's electronic properties influence its reactivity in various synthetic pathways.
Recent studies highlight the compound's utility in constructing fluorinated heterocycles, a class of molecules that accounts for nearly 30% of all FDA-approved small molecule drugs. The presence of both cyano and acetonitrile functional groups provides multiple handles for further chemical transformations, enabling the creation of diverse molecular architectures. This versatility makes 6-Cyano-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile particularly valuable for parallel synthesis and combinatorial chemistry approaches.
In material science applications, this compound has shown promise as a precursor for organic electronic materials. The electron-withdrawing nature of its substituents contributes to interesting charge transport properties, making it potentially useful in developing organic semiconductors and photovoltaic materials. Researchers are investigating its incorporation into novel π-conjugated systems for optoelectronic devices.
The synthetic accessibility of 6-Cyano-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile has made it a popular choice for academic and industrial laboratories. Current literature describes efficient routes to this compound through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution processes. These methods typically achieve good yields while maintaining excellent functional group tolerance.
From a commercial perspective, demand for fluorinated pyridine derivatives like 6-Cyano-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile has grown steadily, driven by the pharmaceutical industry's need for novel bioactive compounds. Market analysts note increasing interest in such specialty chemicals for targeted drug development programs, particularly in oncology and neurology therapeutic areas.
Quality control of 6-Cyano-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile typically involves advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements necessary for pharmaceutical applications, where even minor impurities can significantly impact biological activity.
Environmental and safety considerations for handling 6-Cyano-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile follow standard laboratory protocols for nitrile-containing compounds. Proper ventilation and personal protective equipment are recommended during manipulation, although the compound exhibits favorable stability under normal storage conditions.
Future research directions for this compound include exploring its potential in click chemistry applications and as a scaffold for metal-organic frameworks (MOFs). The unique combination of functional groups presents opportunities for creating novel materials with tailored properties for specific applications.
For researchers seeking high-purity 6-Cyano-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile, several specialty chemical suppliers offer the compound with comprehensive analytical documentation. The CAS registry number 1805972-69-3 serves as a unique identifier for procurement and regulatory purposes across global markets.
The growing importance of fluorine-containing compounds in life sciences ensures that 6-Cyano-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile will remain a valuable tool for chemical innovation. Its structural features align perfectly with current trends in fragment-based drug discovery and rational drug design methodologies.
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